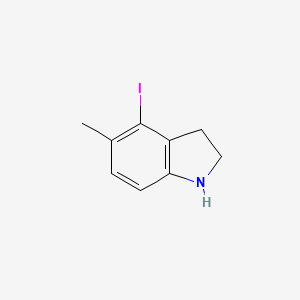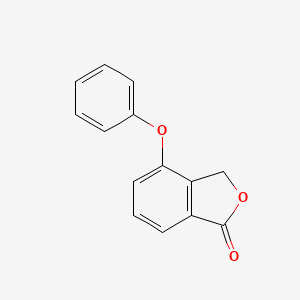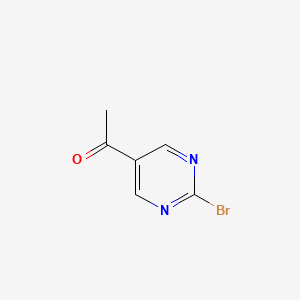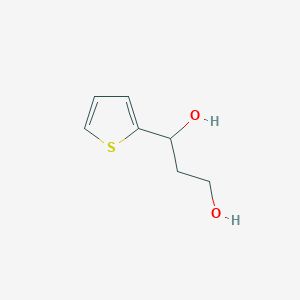
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.
Cyclization: The nitrated product is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the indene-1,3-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Reduction: 2-(4-Amino-3-methoxyphenyl)-1H-indene-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
- N-(4-Methoxy-3-nitrophenyl)acetamide
- (4-Methoxy-3-nitrophenyl)methanamine hydrochloride
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological and material properties.
属性
分子式 |
C16H11NO5 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11NO5/c1-22-13-7-6-9(8-12(13)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI 键 |
MMUJBCJOBCGBNW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)



